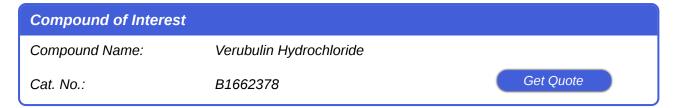


Early-Phase Clinical Trials of Verubulin Hydrochloride in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

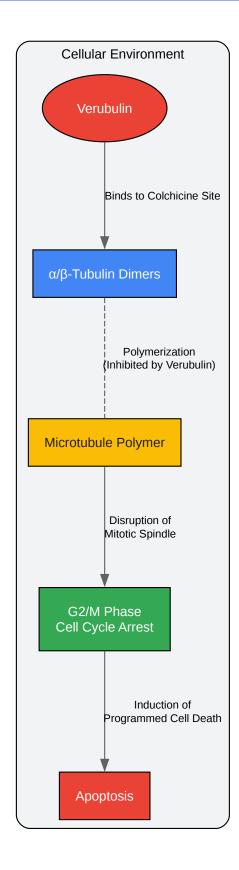
Introduction

Verubulin Hydrochloride (also known as MPC-6827 and Azixa) is a small-molecule, microtubule-destabilizing agent that has been investigated in early-phase clinical trials for the treatment of various cancers, most notably glioblastoma multiforme (GBM). Verubulin functions by binding to the colchicine site on β-tubulin, which leads to the inhibition of tubulin polymerization, disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] Its ability to cross the blood-brain barrier and evade multidrug resistance pumps has made it a candidate for treating central nervous system malignancies.[3] This technical guide provides an in-depth overview of the early-phase clinical trials of **Verubulin Hydrochloride**, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.

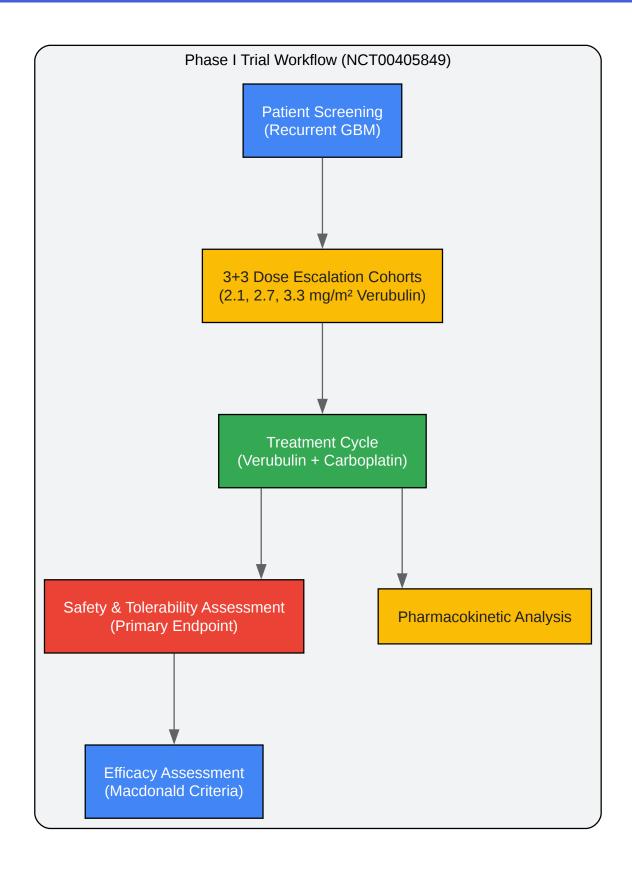
Mechanism of Action

Verubulin exerts its anti-cancer effects by disrupting microtubule dynamics, which are essential for various cellular processes, including mitosis, cell signaling, and intracellular trafficking.[2] It specifically binds to the colchicine-binding site on β -tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

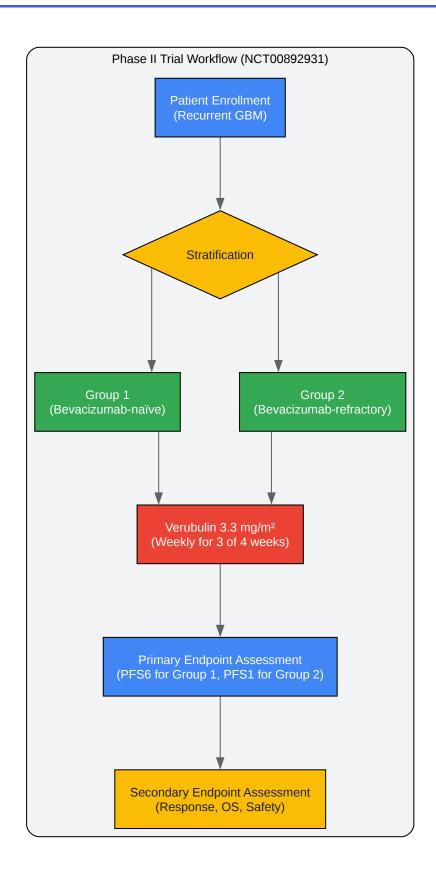












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